1-Butyl-3-(2,3-dimethylphenyl)thiourea
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Overview
Description
1-Butyl-3-(2,3-dimethylphenyl)thiourea is an organosulfur compound belonging to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-3-(2,3-dimethylphenyl)thiourea typically involves the reaction of 2,3-dimethylaniline with butyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures a consistent quality of the product and can be scaled up to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-(2,3-dimethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the butyl or dimethylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted thioureas.
Scientific Research Applications
1-Butyl-3-(2,3-dimethylphenyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase and butyrylcholinesterase, making it a candidate for research in neurodegenerative diseases.
Medicine: Its potential anticancer and antibacterial properties are being explored, with studies showing promising results in inhibiting the growth of certain cancer cell lines and bacterial strains.
Industry: The compound is used in the production of dyes, elastomers, and as a stabilizer in the manufacture of plastics.
Mechanism of Action
The mechanism of action of 1-Butyl-3-(2,3-dimethylphenyl)thiourea involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes such as acetylcholinesterase, inhibiting their activity. This is achieved through the formation of hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
Antibacterial Activity: It disrupts bacterial cell wall synthesis and interferes with protein synthesis, leading to bacterial cell death.
Comparison with Similar Compounds
1-Butyl-3-(2,3-dimethylphenyl)thiourea can be compared with other thiourea derivatives such as:
1-Butyl-3-(2,5-dimethylphenyl)thiourea: Similar in structure but with different positional isomers, leading to variations in reactivity and biological activity.
1-Butyl-3-phenylthiourea: Lacks the dimethyl groups, resulting in different chemical and biological properties.
1,3-Bis(2,6-dimethylphenyl)thiourea: Contains two dimethylphenyl groups, which may enhance its enzyme inhibitory activity compared to the mono-substituted derivative.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H20N2S |
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Molecular Weight |
236.38 g/mol |
IUPAC Name |
1-butyl-3-(2,3-dimethylphenyl)thiourea |
InChI |
InChI=1S/C13H20N2S/c1-4-5-9-14-13(16)15-12-8-6-7-10(2)11(12)3/h6-8H,4-5,9H2,1-3H3,(H2,14,15,16) |
InChI Key |
XXLUZHUNDNSKMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S)NC1=CC=CC(=C1C)C |
Origin of Product |
United States |
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